molecular formula C18H21N3O4S B5814066 4-Methyl-N-((N-methyl-N-tosylglycyl)oxy)benzimidamide

4-Methyl-N-((N-methyl-N-tosylglycyl)oxy)benzimidamide

Cat. No.: B5814066
M. Wt: 375.4 g/mol
InChI Key: AJRCDQWIIVJKMM-UHFFFAOYSA-N
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Description

4-Methyl-N-((N-methyl-N-tosylglycyl)oxy)benzimidamide is a complex organic compound with a unique structure that combines a benzimidamide core with a tosylated glycine moiety

Properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-[methyl-(4-methylphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-13-4-8-15(9-5-13)18(19)20-25-17(22)12-21(3)26(23,24)16-10-6-14(2)7-11-16/h4-11H,12H2,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRCDQWIIVJKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-((N-methyl-N-tosylglycyl)oxy)benzimidamide typically involves multiple steps:

    Formation of the benzimidamide core: This can be achieved through the reaction of 4-methylbenzimidazole with an appropriate amine under acidic conditions.

    Tosylation of glycine: Glycine is tosylated using tosyl chloride in the presence of a base such as pyridine.

    Coupling reaction: The tosylated glycine is then coupled with the benzimidamide core using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-((N-methyl-N-tosylglycyl)oxy)benzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzimidamide core.

    Reduction: Reduced forms of the benzimidamide core.

    Substitution: Substituted derivatives where the tosyl group is replaced by the nucleophile.

Scientific Research Applications

4-Methyl-N-((N-methyl-N-tosylglycyl)oxy)benzimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme activity due to its unique structure.

    Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.

    Industry: Used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-Methyl-N-((N-methyl-N-tosylglycyl)oxy)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group can act as a leaving group, facilitating the formation of covalent bonds with the target. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-tosylbenzenesulfonamide: Similar structure but lacks the glycine moiety.

    N-Methyl-N-tosylglycine: Contains the tosylated glycine but lacks the benzimidamide core.

Uniqueness

4-Methyl-N-((N-methyl-N-tosylglycyl)oxy)benzimidamide is unique due to its combination of a benzimidamide core with a tosylated glycine moiety. This unique structure imparts specific properties, such as enhanced stability and reactivity, making it valuable for various applications.

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